molecular formula C15H15BrN2O2 B5787644 2-(4-bromo-2-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide

2-(4-bromo-2-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide

Cat. No. B5787644
M. Wt: 335.20 g/mol
InChI Key: CFRGUPFZWBYURL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-bromo-2-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide, also known as BAY 41-2272, is a chemical compound that has been extensively studied for its potential therapeutic applications. BAY 41-2272 was first synthesized in the early 2000s and has since been the subject of numerous scientific studies.

Mechanism of Action

2-(4-bromo-2-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide 41-2272 works by activating the enzyme soluble guanylate cyclase (sGC), which produces cyclic guanosine monophosphate (cGMP). cGMP is a signaling molecule that plays a role in various physiological processes such as smooth muscle relaxation, platelet aggregation, and neurotransmission. By increasing cGMP levels, 2-(4-bromo-2-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide 41-2272 produces its vasodilatory, anti-inflammatory, and anti-tumor effects.
Biochemical and Physiological Effects:
2-(4-bromo-2-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide 41-2272 has been shown to have several biochemical and physiological effects. It has been shown to increase cGMP levels, which leads to smooth muscle relaxation and vasodilation. This makes it a potential treatment for pulmonary hypertension. It has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Additionally, it has been shown to have anti-tumor effects by inhibiting the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

2-(4-bromo-2-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide 41-2272 has several advantages for lab experiments. It is a well-studied compound with a known mechanism of action, making it a useful tool for studying various physiological processes. It is also relatively easy to synthesize, making it readily available for research purposes. However, there are also limitations to using 2-(4-bromo-2-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide 41-2272 in lab experiments. It has been shown to have off-target effects, meaning that it can affect other enzymes and signaling pathways besides sGC. Additionally, it can be difficult to administer in vivo due to its poor solubility and bioavailability.

Future Directions

There are several future directions for research on 2-(4-bromo-2-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide 41-2272. One area of interest is its potential as a treatment for pulmonary hypertension. Further studies are needed to determine its efficacy and safety in humans. Another area of interest is its anti-inflammatory and anti-tumor effects. Further studies are needed to determine its potential as a treatment for various inflammatory and cancerous conditions. Additionally, further studies are needed to better understand its mechanism of action and off-target effects.

Synthesis Methods

2-(4-bromo-2-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide 41-2272 can be synthesized using a multi-step process that involves several chemical reactions. The first step involves the reaction between 4-bromo-2-methylphenol and 2-chloroacetyl chloride in the presence of a base such as triethylamine. The resulting product is then reacted with 6-methyl-2-pyridinecarboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the final product, 2-(4-bromo-2-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide 41-2272.

Scientific Research Applications

2-(4-bromo-2-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide 41-2272 has been extensively studied for its potential therapeutic applications. It has been shown to have vasodilatory effects, making it a potential treatment for pulmonary hypertension. It has also been shown to have anti-inflammatory and anti-tumor effects, making it a potential treatment for various inflammatory and cancerous conditions.

properties

IUPAC Name

2-(4-bromo-2-methylphenoxy)-N-(6-methylpyridin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN2O2/c1-10-8-12(16)6-7-13(10)20-9-15(19)18-14-5-3-4-11(2)17-14/h3-8H,9H2,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFRGUPFZWBYURL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)COC2=C(C=C(C=C2)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-bromo-2-methylphenoxy)-N-(6-methylpyridin-2-yl)acetamide

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